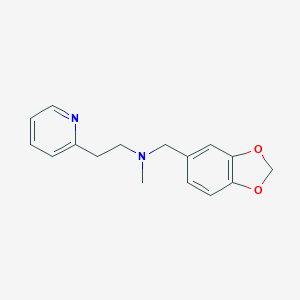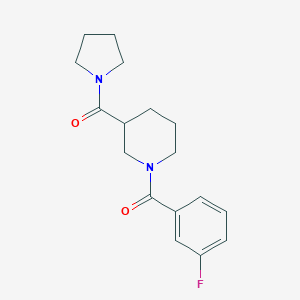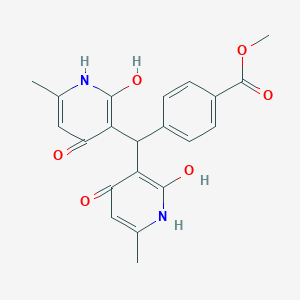![molecular formula C20H24N2O2 B368105 (1-{2-[4-(Méthylpropyl)phénoxy]éthyl}benzimidazol-2-yl)méthan-1-ol CAS No. 853752-70-2](/img/structure/B368105.png)
(1-{2-[4-(Méthylpropyl)phénoxy]éthyl}benzimidazol-2-yl)méthan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-{2-[4-(Methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)methan-1-ol, also known as MBIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Applications De Recherche Scientifique
Pharmaceutiques : Antihistaminique
Les dérivés de benzimidazole comme la bilastine sont connus pour leurs propriétés antihistaminiques, utilisés pour traiter les réactions allergiques .
Activité Antimicrobienne
Ces composés ont été étudiés pour leur potentiel en tant qu'agents antimicrobiens, ciblant diverses infections bactériennes et fongiques .
Agents Antitumoraux
La recherche suggère que les dérivés de benzimidazole peuvent agir comme des agents antitumoraux, offrant une voie pour le traitement du cancer .
Agents Anti-Alzheimer
Certains dérivés de benzimidazole sont explorés pour leurs propriétés anti-Alzheimer, pouvant aider dans le traitement des maladies neurodégénératives .
Agents Antidiabétiques
Ces composés ont le potentiel d'être utilisés comme agents antidiabétiques, contribuant à la gestion du diabète .
Agents Antiparasitaires
Les applications antiparasitaires des dérivés de benzimidazole sont également en cours de recherche, ce qui pourrait conduire à des traitements contre les infections parasitaires .
Mécanisme D'action
The mechanism of action of (1-{2-[4-(Methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)methan-1-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer treatment, (1-{2-[4-(Methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)methan-1-ol has been shown to inhibit the activity of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF), which are involved in tumor growth and angiogenesis. In neuroprotection, (1-{2-[4-(Methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)methan-1-ol has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. In antimicrobial activity, (1-{2-[4-(Methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)methan-1-ol has been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects:
(1-{2-[4-(Methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)methan-1-ol has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer treatment, (1-{2-[4-(Methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)methan-1-ol has been shown to inhibit tumor growth and metastasis, induce apoptosis, and inhibit angiogenesis. In neuroprotection, (1-{2-[4-(Methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)methan-1-ol has been shown to reduce oxidative stress, inflammation, and neuronal damage. In antimicrobial activity, (1-{2-[4-(Methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)methan-1-ol has been shown to have potent antibacterial and antifungal activity against various pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (1-{2-[4-(Methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)methan-1-ol in lab experiments is its potent activity against various targets, making it a promising candidate for drug development. However, one of the limitations of using (1-{2-[4-(Methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)methan-1-ol is its low solubility in water, which can affect its bioavailability and efficacy. Therefore, it is important to optimize the formulation of (1-{2-[4-(Methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)methan-1-ol to improve its solubility and bioavailability.
Orientations Futures
There are several future directions for research on (1-{2-[4-(Methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)methan-1-ol. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its formulation to improve its solubility and bioavailability. Additionally, (1-{2-[4-(Methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)methan-1-ol can be further evaluated for its potential applications in other research fields such as inflammation, cardiovascular diseases, and metabolic disorders. Furthermore, the development of (1-{2-[4-(Methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)methan-1-ol derivatives with improved activity and selectivity can also be explored.
Méthodes De Synthèse
The synthesis of (1-{2-[4-(Methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)methan-1-ol involves the reaction of 2-aminobenzimidazole with 4-(methylpropyl)phenol in the presence of a base such as potassium carbonate. The resulting product is then treated with paraformaldehyde to yield (1-{2-[4-(Methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)methan-1-ol as a white solid. The yield of (1-{2-[4-(Methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)methan-1-ol can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Propriétés
IUPAC Name |
[1-[2-(4-butan-2-ylphenoxy)ethyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-15(2)16-8-10-17(11-9-16)24-13-12-22-19-7-5-4-6-18(19)21-20(22)14-23/h4-11,15,23H,3,12-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWWSVQTABPLGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(Benzylsulfonyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B368025.png)
![3,4-dimethoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B368067.png)
![4-methoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B368073.png)
![3,4,5-trimethoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B368078.png)

![1-[(1-Benzoyl-3-piperidinyl)carbonyl]-4-phenylpiperazine](/img/structure/B368081.png)
![(4-Fluorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368083.png)

![2-{[1-(4-Chlorobenzoyl)-3-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B368089.png)
![1-{[1-(4-Methoxybenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B368092.png)

![{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368102.png)
![(2-Fluorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368103.png)
![{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368104.png)